5,6,7,8-Tetrahydropteridine
Overview
Description
5,6,7,8-Tetrahydropteridine: is a heterocyclic organic compound belonging to the class of pteridines. It is a reduced form of pteridine and plays a significant role as a cofactor in various enzymatic reactions. This compound is found in various organisms, including bacteria and humans, where it participates in essential metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of pteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6,7-dihydropteridine in the presence of oxidizing agents such as NADP+.
Reduction: The compound can be reduced back to its tetrahydro form using reducing agents like NADPH.
Common Reagents and Conditions:
Oxidation: NADP+ as an oxidizing agent.
Reduction: NADPH as a reducing agent.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 6,7-Dihydropteridine.
Reduction: this compound.
Substitution: Substituted pteridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6,7,8-Tetrahydropteridine is used as a model compound in studying the chemistry of pteridines and their derivatives. It helps in understanding the reactivity and stability of these compounds under various conditions.
Biology: In biological systems, this compound acts as a cofactor for several enzymes, including nitric oxide synthase, phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the biosynthesis of important neurotransmitters such as dopamine, serotonin, and norepinephrine.
Medicine: Research on this compound focuses on its potential role in treating neurological disorders, vascular diseases, and inflammatory conditions. It is also being investigated as a biomarker for diagnosing or monitoring certain diseases.
Mechanism of Action
5,6,7,8-Tetrahydropteridine exerts its effects by acting as a cofactor for several enzymes. It binds to the active site of these enzymes and facilitates the catalytic conversion of substrates to products. For example, in nitric oxide synthase, it helps in the production of nitric oxide, a signaling molecule involved in various physiological processes .
Molecular Targets and Pathways:
Nitric oxide synthase: Produces nitric oxide.
Phenylalanine hydroxylase: Converts phenylalanine to tyrosine.
Tyrosine hydroxylase: Converts tyrosine to L-DOPA.
Tryptophan hydroxylase: Converts tryptophan to serotonin.
Comparison with Similar Compounds
Biopterin: Another pteridine derivative that acts as a cofactor for similar enzymes.
Dihydropteridine: An oxidized form of tetrahydropteridine.
Methyltetrahydropteridine: A methylated derivative with similar cofactor activity.
Uniqueness: 5,6,7,8-Tetrahydropteridine is unique due to its specific role as a cofactor in multiple enzymatic reactions, particularly in the biosynthesis of neurotransmitters. Its ability to undergo reversible oxidation and reduction makes it a versatile compound in biochemical processes .
Properties
IUPAC Name |
5,6,7,8-tetrahydropteridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAICLIJTRXNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147429 | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydropteridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10593-78-9 | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10593-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydropteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydropteridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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